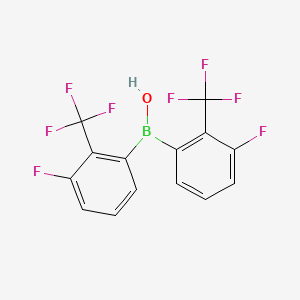

Bis(3-fluoro-2-(trifluoromethyl)phenyl)(hydroxy)borane

Description

Properties

IUPAC Name |

bis[3-fluoro-2-(trifluoromethyl)phenyl]borinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7BF8O/c16-9-5-1-3-7(11(9)13(18,19)20)15(24)8-4-2-6-10(17)12(8)14(21,22)23/h1-6,24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPVWDJSKJMCXQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)F)C(F)(F)F)(C2=C(C(=CC=C2)F)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7BF8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681623 | |

| Record name | Bis[3-fluoro-2-(trifluoromethyl)phenyl]borinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-74-9 | |

| Record name | Bis[3-fluoro-2-(trifluoromethyl)phenyl]borinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of Bis(3-fluoro-2-(trifluoromethyl)phenyl)(hydroxy)borane

An In-depth Technical Guide to the Synthesis of Bis(3-fluoro-2-(trifluoromethyl)phenyl)(hydroxy)borane

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the , a diarylborinic acid with significant potential as a Lewis acidic reagent and building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development and agrochemical industries. The synthesis is predicated on the formation of a specific Grignard reagent followed by a carefully controlled borylation and subsequent hydrolysis. This guide emphasizes the mechanistic rationale behind the procedural steps, critical safety considerations, and provides a framework for the successful preparation and characterization of the target molecule.

Introduction and Strategic Overview

This compound (CAS No. 1218790-74-9) is an organoboron compound characterized by a central boron atom bonded to two sterically hindered and electron-withdrawing 3-fluoro-2-(trifluoromethyl)phenyl groups and a hydroxyl group. This unique substitution pattern imparts strong Lewis acidity and makes it a valuable reagent for various chemical transformations, including the formation of carbon-carbon and carbon-heteroatom bonds.[1] Its application is particularly relevant in the synthesis of complex molecules within the pharmaceutical and agrochemical sectors.[1]

The synthetic strategy detailed herein focuses on a robust and scalable Grignard-based approach. This method involves the preparation of the key intermediate, (3-fluoro-2-(trifluoromethyl)phenyl)magnesium bromide, followed by its reaction with a trialkyl borate to form the diarylborinic acid derivative.

Retrosynthetic Analysis

A retrosynthetic disconnection of the target molecule points to the Grignard reagent, (3-fluoro-2-(trifluoromethyl)phenyl)magnesium bromide, and a suitable boron electrophile as key precursors. The Grignard reagent, in turn, can be prepared from the corresponding aryl halide, 1-bromo-3-fluoro-2-(trifluoromethyl)benzene.

Mechanistic Considerations and Rationale

The successful hinges on two critical transformations: the formation of the Grignard reagent and the subsequent borylation reaction.

Formation of the Grignard Reagent: A Note on Safety

The preparation of Grignard reagents from trifluoromethyl-substituted aryl halides requires special attention to safety. There are reports of exothermic decomposition and even detonations of such Grignard reagents, particularly upon loss of solvent or overheating.[2][3] Therefore, a halogen-magnesium exchange reaction using a commercially available Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) at low temperatures is the preferred and safer method over the direct reaction with magnesium turnings.[4] This exchange is typically rapid and clean, minimizing the formation of hazardous byproducts.

The Borylation Step: Controlling Stoichiometry

The reaction of the Grignard reagent with a trialkyl borate, such as triisopropyl borate, proceeds through a nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic boron atom of the borate. The stoichiometry of this reaction is crucial in determining the product distribution.

-

A 1:1 molar ratio of the Grignard reagent to the trialkyl borate primarily yields the monoaryl boronic ester, which upon hydrolysis gives the arylboronic acid.

-

To favor the formation of the diarylborinic acid, a molar ratio of approximately 2:1 of the Grignard reagent to the trialkyl borate is employed. The first equivalent of the Grignard reagent forms the monoaryl boronic ester, which is then attacked by a second equivalent of the Grignard reagent to form the diaryl boronate ester.

Hydrolysis

The final step involves the acidic workup of the reaction mixture. This serves to quench any unreacted Grignard reagent and to hydrolyze the diaryl boronate ester to the desired this compound.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and potentially exothermic reactions. It should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. A blast shield is recommended during the Grignard reagent formation.

Reagents and Materials

| Reagent/Material | Grade | Supplier |

| 1-Bromo-3-fluoro-2-(trifluoromethyl)benzene | ≥98% | Commercially available |

| Isopropylmagnesium chloride solution | 2.0 M in THF | Commercially available |

| Triisopropyl borate | ≥98% | Commercially available |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially available |

| Hydrochloric acid (HCl) | Concentrated, ACS grade | Commercially available |

| Diethyl ether | Anhydrous | Commercially available |

| Sodium sulfate (Na₂SO₄) | Anhydrous, granular | Commercially available |

| Nitrogen or Argon gas | High purity | --- |

Step-by-Step Synthesis

Step 1: Preparation of (3-fluoro-2-(trifluoromethyl)phenyl)magnesium bromide

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.

-

Under a positive pressure of inert gas, charge the flask with 1-bromo-3-fluoro-2-(trifluoromethyl)benzene (1.0 eq.).

-

Dissolve the aryl bromide in anhydrous THF to a concentration of approximately 0.5 M.

-

Cool the solution to -15 °C using a dry ice/acetone bath.

-

Slowly add isopropylmagnesium chloride solution (1.05 eq., 2.0 M in THF) dropwise via syringe over 30-45 minutes, ensuring the internal temperature does not exceed -10 °C.

-

After the addition is complete, stir the resulting solution at -15 °C for 1 hour. The Grignard reagent is now formed and should be used immediately in the next step.

Step 2: Synthesis of this compound

-

In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve triisopropyl borate (0.5 eq.) in anhydrous THF.

-

Cool this solution to -78 °C using a dry ice/acetone bath.

-

Slowly transfer the freshly prepared Grignard reagent solution from Step 1 into the triisopropyl borate solution via cannula, maintaining the internal temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for 2 hours.

-

Slowly warm the reaction mixture to room temperature and stir for an additional 12 hours.

Step 3: Work-up and Purification

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by adding 1 M aqueous HCl solution until the mixture is acidic (pH ~2).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/dichloromethane) or by column chromatography on silica gel to afford the pure this compound as a white to off-white solid.

Data Presentation

Reaction Parameters

| Parameter | Value |

| Stoichiometry (Aryl Bromide:i-PrMgCl:Borate) | 1 : 1.05 : 0.5 |

| Reaction Temperature (Grignard Formation) | -15 °C to -10 °C |

| Reaction Temperature (Borylation) | -78 °C to Room Temperature |

| Expected Yield | 60-75% |

| Appearance | White to off-white solid |

Expected Analytical Data

| Analysis | Expected Result |

| ¹H NMR | Aromatic protons in the expected region, broad singlet for the B-OH proton. |

| ¹³C NMR | Carbons of the aromatic rings, with splitting due to C-F and C-B coupling. |

| ¹⁹F NMR | Signals corresponding to the -CF₃ and Ar-F groups. |

| ¹¹B NMR | A broad singlet characteristic of a tri-coordinate borinic acid. |

| HRMS (ESI) | Calculated and found mass corresponding to the molecular formula C₁₄H₇BF₈O. |

Visualizations

Overall Synthetic Workflow

Caption: Synthetic workflow for this compound.

Reaction Mechanism

Caption: Mechanism of diarylborinic acid formation via Grignard reaction.

References

-

Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. ACS Publications. [Link]

-

Cas 1218790-74-9, this compound. LookChem. [Link]

-

An Improved Preparation of 3,5-Bis(trifluoromethyl)acetophenone and Safety Considerations in the Preparation of 3,5-Bis(trifluoromethyl)phenyl Grignard Reagent. ACS Publications. [Link]

- Process for preparing bis(fluoroaryl)boron derivatives.

-

1-[3,5-Bis(trifluoromethyl)phenyl]-ethanone. Organic Syntheses Procedure. [Link]

- Preparation method of aryl boric acid.

Sources

physicochemical properties of Bis(3-fluoro-2-(trifluoromethyl)phenyl)(hydroxy)borane

An In-Depth Technical Guide to the Physicochemical Properties of Bis(3-fluoro-2-(trifluoromethyl)phenyl)(hydroxy)borane

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Molecule

This compound is a specialized organoboron compound, characterized by a central boron atom bonded to a hydroxyl group and two highly electron-deficient phenyl rings.[1] Its structure, featuring both fluorine and trifluoromethyl substituents ortho and meta to the carbon-boron bond, imparts significant and unique physicochemical properties. These properties, particularly its strong Lewis acidity and distinct reactivity profile, make it a valuable reagent and building block in modern synthetic chemistry, especially within the pharmaceutical and agrochemical sectors.[1] This guide provides a detailed examination of its core properties, stability considerations, and the experimental methodologies required for its characterization, offering field-proven insights for its effective application.

Molecular Identity and Core Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. This compound is identified by the CAS Number 1218790-74-9.[1][2] Its molecular structure is key to its behavior; the presence of eight fluorine atoms across two phenyl rings creates a highly electron-poor boron center, enhancing its Lewis acidity far beyond that of simpler arylboronic acids.[1]

Summary of Physicochemical Data

Quantitative data for this specific molecule is not widely published. The table below summarizes available information and provides expert-reasoned estimations for critical parameters based on data from analogous compounds and established chemical principles.[3][4]

| Property | Value / Description | Source / Rationale |

| IUPAC Name | This compound | [1] |

| Synonyms | Di(3-fluoro-2-trifluoromethyl)phenylborinic acid | [1][2] |

| CAS Number | 1218790-74-9 | [1][5] |

| Molecular Formula | C₁₄H₇BF₈O | [1][5] |

| Molecular Weight | 354.00 g/mol | [5] |

| Appearance | White to off-white powder (Expected) | Based on typical arylboronic acids.[6] |

| Melting Point | Not available in public literature. | [1] |

| Boiling Point | Not available in public literature. | [1] |

| pKa | Estimated < 7 | The strong electron-withdrawing effects of two -F and two -CF₃ groups are expected to significantly increase acidity (lower pKa) compared to phenylboronic acid (~pKa 8.8).[3][4] |

| Solubility | Expected to be soluble in polar organic solvents (e.g., ethers, acetone) and have low solubility in non-polar hydrocarbons and potentially limited solubility in water. | Based on general solubility patterns of arylboronic acids.[7][8] |

| Storage | Store sealed in a dry environment at 2-8°C. | [5] |

Acidity, Equilibrium, and Stability

The utility of boronic acids is intrinsically linked to their acidity and stability in various chemical environments. The central boron atom can exist in a trigonal planar sp² hybridized state or, upon reaction with a Lewis base like hydroxide, a tetrahedral sp³ hybridized state.[9]

Lewis Acidity and pKa

The compound is a Brønsted acid due to the hydroxyl proton and a Lewis acid at the boron center. The equilibrium between the neutral borinic acid and its anionic borinate form is governed by the pH of the solution.[9] The electron-withdrawing fluoro and trifluoromethyl groups stabilize the negative charge on the tetrahedral borinate anion, thereby increasing the acidity and lowering the pKa significantly compared to unsubstituted arylboronic acids.[3] This enhanced acidity is a key factor in its application as a catalyst or reagent in reactions requiring strong Lewis acids.[1]

Stability and Decomposition Pathways

Like many boronic acids, this compound is susceptible to two primary decomposition pathways that researchers must consider:

-

Dehydration to Boroxine: In the solid state or in non-aqueous solvents, boronic acids can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride known as a boroxine.[10] This process is often reversible upon addition of water.

-

Protodeboronation: This is an irreversible decomposition pathway where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[9] The rate of protodeboronation is highly dependent on pH, temperature, and the electronic nature of the aryl substituents.[9] The electron-deficient nature of the phenyl rings in this compound can influence its susceptibility to this process.

The diagram below illustrates the key equilibrium and decomposition pathways relevant to this class of compounds.

Caption: Workflow for determining pKa via potentiometric titration.

Protocol: Determination of Solubility by the Dynamic Method

The dynamic (or synthetic) method is a reliable technique for determining the solubility of a compound in various solvents across a range of temperatures. It involves visually or instrumentally monitoring the dissolution of a solid upon controlled heating. [7][11] Methodology:

-

Sample Preparation:

-

Into a jacketed glass vessel equipped with a magnetic stirrer and a temperature probe, accurately weigh a known mass of this compound and a known mass of the desired solvent. This creates a biphasic sample of a specific mole fraction.

-

-

Heating and Monitoring:

-

Begin stirring the sample vigorously to ensure homogeneity.

-

Heat the vessel at a slow, constant rate (e.g., 0.2 K/min) using a circulating water bath connected to the jacket.

-

Continuously monitor the solution for clarity. For more precise measurements, a turbidity sensor or a laser light scattering probe can be used to detect the disappearance of solid particles. [11]3. Equilibrium Temperature Determination:

-

The temperature at which the very last solid particle dissolves, resulting in a perfectly clear solution, is the equilibrium solubility temperature for that specific composition. [11]Record this temperature.

-

-

Data Collection:

-

Cool the system until the solid reappears.

-

Repeat the heating cycle to confirm the dissolution temperature.

-

Repeat steps 1-3 with different known compositions (mole fractions) of the solute and solvent.

-

-

Data Analysis:

-

Construct a solubility curve by plotting the solubility (in mole fraction or g/100g solvent) on the y-axis against the equilibrium temperature on the x-axis.

-

Caption: Workflow for the dynamic method of solubility determination.

Applications in Synthesis and Drug Discovery

The unique electronic properties of this compound make it a powerful tool for synthetic chemists.

-

Lewis Acid Catalysis: Its strong, sterically hindered Lewis acidic center can be utilized to catalyze a variety of organic transformations. [1]* Suzuki-Miyaura Coupling: While this is a borinic acid, not a boronic acid, it can potentially serve as a precursor or reagent in palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery for creating complex molecular architectures. [1][4]* Drug Discovery Intermediate: The incorporation of fluorine and trifluoromethyl groups is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. [12][13]This compound serves as a key intermediate for introducing the 3-fluoro-2-(trifluoromethyl)phenyl moiety into potential therapeutic agents. [1]

Conclusion

This compound is a highly functionalized organoboron compound whose utility is dictated by its distinct physicochemical properties. Its enhanced Lewis acidity, a direct consequence of its heavy fluorination, positions it as a valuable reagent for challenging synthetic applications. A comprehensive understanding of its stability, solubility, and pKa, derived from the robust experimental protocols detailed herein, is paramount for its successful and reproducible application in research and development.

References

-

LookChem. Cas 1218790-74-9, this compound. [Link]

-

Poplawska, M., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2769. [Link]

-

Martínez-Aguirre, M. A., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry, 78(10), 4674-4684. [Link]

-

Organic Chemistry Portal. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. [Link]

-

Kubota, K., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3352-3356. [Link]

-

Cramall Reagent. Bis(3-fluoro-2-(trifluoromethyl)-phenyl)(hydroxy)borane. [Link]

-

Poster Board #1276. Assessing the stability and reactivity of a new generation of boronic esters. [Link]

-

Santos, L. S., et al. (2023). On the Computational Determination of the pKa of Some Arylboronic Acids. Chemistry, 5(2), 794-807. [Link]

-

PubChem. Tris(3,5-bis(trifluoromethyl)phenyl)borane. [Link]

-

KU ScholarWorks. Physical and Chemical Properties of Boronic Acids: Formulation Implications. [Link]

-

Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 933-945. [Link]

-

ResearchGate. Solubility of investigated compounds in water. Phenylboronic acid.... [Link]

-

Wikipedia. Boronic acid. [Link]

-

Sporzyński, A., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4558-4565. [Link]

-

Kheirjou, S., et al. (2012). Theoretical descriptors response to the calculations of the relative pKa values of some boronic acids in aqueous solution: A DFT study. Computational and Theoretical Chemistry, 1000, 80-86. [Link]

-

SDSU Chemistry. 11B NMR Chemical Shifts. [Link]

-

Ashley, A. E., et al. (2010). Novel H2 activation by a tris[3,5-bis(trifluoromethyl)phenyl]borane frustrated Lewis pair. Dalton Transactions, 39(3), 674-676. [Link]

-

ResearchGate. ¹H NMR spectra for (a) tris[3,5-bis(trifluoromethyl)phenyl]borane.... [Link]

-

ChemSources. This compound (CAS No. 1218790-74-9) Suppliers. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information Bis(pentafluorophenyl)phenothiazylborane – An Intramolecular Frustrated Lewis Pair Cataly. [Link]

-

ResearchGate. Design, Synthesis, and Evaluation of B-(Trifluoromethyl)phenyl Phosphine–Borane Derivatives as Novel Progesterone Receptor Antagonists. [Link]

-

Iftikhar, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(22), 7949. [Link]

-

Miyajima, Y., et al. (2024). Design, Synthesis, and Evaluation of B-(Trifluoromethyl)phenyl Phosphine–Borane Derivatives as Novel Progesterone Receptor Antagonists. Molecules, 29(7), 1587. [Link]

-

PubMed. Design, Synthesis, and Evaluation of B-(Trifluoromethyl)phenyl Phosphine-Borane Derivatives as Novel Progesterone Receptor Antagonists. [Link]

-

PubChem. Fluoro-phenyl-(trifluoromethyl)borane. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound | 1218790-74-9 [amp.chemicalbook.com]

- 3. sci-hub.box [sci-hub.box]

- 4. Boronic acid - Wikipedia [en.wikipedia.org]

- 5. 1218790-74-9|this compound|BLD Pharm [bldpharm.com]

- 6. 3,5-双(三氟甲基)苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to Bis(3-Fluoro-2-(trifluoromethyl)phenyl)(hydroxy)borane (CAS 1218790-74-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(3-Fluoro-2-(trifluoromethyl)phenyl)(hydroxy)borane, identified by the CAS number 1218790-74-9, is a specialized organoboron compound. Also known by its synonym, Di(3-fluoro-2-trifluoromethyl)phenylborinic acid, this molecule has emerged as a significant reagent in modern organic synthesis.[1] Its unique structure, featuring two highly fluorinated phenyl rings attached to a central boron atom, imparts strong Lewis acidic properties. This characteristic makes it a valuable tool for chemists, particularly in the pharmaceutical and agrochemical industries, where it facilitates the construction of complex molecular architectures.[1] This guide provides a comprehensive overview of its properties, synthesis, applications, and safe handling procedures, tailored for professionals in chemical research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some experimental data is available, certain properties are based on computational predictions.

| Property | Value | Source |

| CAS Number | 1218790-74-9 | [1] |

| Molecular Formula | C₁₄H₇BF₈O | [1] |

| Molecular Weight | 354.003 g/mol | [1][2] |

| Appearance | Not explicitly stated, likely a solid | |

| Boiling Point | 358.9 ± 52.0 °C (Predicted) | [3] |

| Density | 1.46 ± 0.1 g/cm³ (Predicted) | [3] |

| pKa | 7.02 ± 0.53 (Predicted) | [3] |

| Polar Surface Area (PSA) | 20.2 Ų | [2] |

| LogP (XLogP3) | 3.1 | [2] |

| Storage Temperature | Room Temperature; Sealed in dry conditions, 2-8°C recommended for long-term stability | [1][4] |

Synthesis

Proposed Synthetic Workflow

Sources

An In-depth Technical Guide to the Discovery and Development of Novel Boronic Acid Derivatives

This guide provides a comprehensive overview of the discovery and development of novel boronic acid derivatives for researchers, scientists, and drug development professionals. Boronic acids have emerged as a privileged structural motif in medicinal chemistry, leading to the successful development of several FDA-approved drugs. This document will delve into the core principles of their design, synthesis, mechanism of action, and therapeutic applications, while also addressing the inherent challenges and future directions in this dynamic field.

The Rise of Boronic Acids in Drug Discovery: A Paradigm Shift

The journey of boronic acids from being perceived as potentially toxic to becoming a cornerstone of modern drug design is a testament to innovative chemical synthesis and a deeper understanding of their unique biochemical interactions.[1][2] The approval of Bortezomib (Velcade®) in 2003 for the treatment of multiple myeloma marked a significant milestone, demystifying concerns about boron-containing compounds and paving the way for a new class of therapeutics.[1][2][3] This success has since been followed by other approved drugs such as Ixazomib, Vaborbactam, and Crisaborole, each targeting distinct therapeutic areas and validating the versatility of the boronic acid pharmacophore.[1][4]

The utility of boronic acids stems from the unique properties of the boron atom. Its empty p-orbital allows it to act as a Lewis acid, readily and reversibly forming a covalent bond with nucleophilic residues, most notably the hydroxyl group of serine or threonine in the active sites of enzymes.[1][5][6] This ability to form a stable, yet reversible, tetrahedral intermediate mimics the transition state of substrate hydrolysis, leading to potent and selective enzyme inhibition.[1][5]

Strategic Synthesis of Boronic Acid Derivatives: Building the Core Scaffold

The synthesis of novel boronic acid derivatives is a critical step in the drug discovery process, with several robust methods available to medicinal chemists. The choice of synthetic route often depends on the desired complexity of the final molecule and the availability of starting materials.

Suzuki-Miyaura Cross-Coupling: A Cornerstone of C-C Bond Formation

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is arguably the most widely used method for the synthesis of aryl and heteroaryl boronic acids.[7][8][9] This reaction involves the coupling of an organoboron species (typically a boronic acid or ester) with an organohalide or triflate.[7][8] Its popularity is due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of building blocks.[7]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

Objective: To synthesize a biaryl compound from an aryl bromide and a phenylboronic acid.

Materials:

-

Aryl bromide (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

-

Triphenylphosphine (PPh₃, 0.08 mmol)

-

Potassium carbonate (K₂CO₃, 2.0 mmol)

-

1,4-Dioxane (5 mL)

-

Water (1 mL)

Procedure:

-

To a round-bottom flask, add the aryl bromide, phenylboronic acid, potassium carbonate, and a magnetic stir bar.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

In a separate vial, dissolve the palladium(II) acetate and triphenylphosphine in 1,4-dioxane.

-

Add the palladium catalyst solution and water to the reaction flask.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Miyaura Borylation: Direct Introduction of the Boron Moiety

Novel Synthetic Approaches: Expanding the Chemical Space

Recent advancements in synthetic methodology have further expanded the toolkit for creating boronic acid derivatives. For instance, the decarboxylative borylation of carboxylic acids using nickel catalysis offers a novel and efficient way to transform abundant starting materials into valuable boronic acids.[11] This technique has been successfully applied to the synthesis of boronic acid versions of existing drugs, demonstrating its potential in drug discovery programs.[11]

Mechanism of Action: The Intricate Dance of Inhibition

The therapeutic efficacy of boronic acid derivatives is intrinsically linked to their mechanism of action, which predominantly involves the reversible covalent inhibition of key enzymes.

Proteasome Inhibition: A Pillar of Cancer Therapy

The proteasome is a multi-catalytic protease complex responsible for the degradation of intracellular proteins, playing a crucial role in cell cycle regulation and survival.[12][13][14] In cancer cells, particularly multiple myeloma, the inhibition of the proteasome leads to the accumulation of pro-apoptotic factors, ultimately triggering programmed cell death.[13][15]

Bortezomib and Ixazomib: These dipeptidyl boronic acids are potent and selective inhibitors of the 26S proteasome.[13][16] The boron atom in these molecules forms a stable but reversible bond with the N-terminal threonine residue in the chymotrypsin-like active site of the β5 subunit of the 20S proteasome core.[12][16] This interaction blocks the degradation of proteins that regulate cell growth and survival, leading to cell cycle arrest and apoptosis in malignant cells.[6][14]

Caption: Mechanism of proteasome inhibition by Bortezomib/Ixazomib.

β-Lactamase Inhibition: Combating Antibiotic Resistance

Bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes, is a major global health threat.[17] Boronic acid derivatives have emerged as effective inhibitors of these enzymes.

Vaborbactam: This cyclic boronic acid is a potent inhibitor of serine β-lactamases, including the Klebsiella pneumoniae carbapenemase (KPC).[5][17] Vaborbactam itself has no antibacterial activity but is co-administered with a carbapenem antibiotic, meropenem.[18] The boronic acid moiety of vaborbactam forms a reversible covalent adduct with the active site serine of the β-lactamase, protecting meropenem from degradation and restoring its antibacterial efficacy.[5][18]

Caption: Vaborbactam's mechanism of action in protecting meropenem.

Phosphodiesterase 4 (PDE4) Inhibition: A Topical Anti-Inflammatory Approach

Crisaborole: This benzoxaborole is a topical, non-steroidal inhibitor of phosphodiesterase 4 (PDE4).[19] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger involved in the inflammatory cascade. By inhibiting PDE4, crisaborole increases intracellular cAMP levels, leading to a reduction in the production of pro-inflammatory cytokines. It is approved for the treatment of mild to moderate atopic dermatitis.[19][20][21][22][23]

Therapeutic Applications and Clinical Landscape

The versatility of the boronic acid scaffold has led to its exploration in a wide array of therapeutic areas.

| Drug | Target | Therapeutic Area | FDA Approval Year | Key Clinical Insights |

| Bortezomib (Velcade®) | 26S Proteasome | Multiple Myeloma, Mantle Cell Lymphoma | 2003 | First-in-class proteasome inhibitor; significantly improved survival in multiple myeloma patients.[12][16] |

| Ixazomib (Ninlaro®) | 26S Proteasome | Multiple Myeloma | 2015 | First oral proteasome inhibitor; used in combination with other drugs for relapsed or refractory multiple myeloma.[1][4][24][25][26] |

| Vaborbactam (in Vabomere®) | Serine β-Lactamases | Complicated Urinary Tract Infections | 2017 | Addresses the challenge of carbapenem-resistant Enterobacteriaceae (CRE).[1][4] |

| Crisaborole (Eucrisa®) | Phosphodiesterase 4 (PDE4) | Atopic Dermatitis | 2016 | A non-steroidal topical treatment for mild to moderate eczema.[19][20][21][22][23] |

Beyond these approved drugs, numerous boronic acid derivatives are in various stages of clinical and preclinical development for a range of indications, including other cancers, inflammatory diseases, and infectious diseases.[27][28][29][30][31]

Challenges and Future Directions in Boronic Acid Drug Development

Despite the successes, the development of boronic acid-based drugs is not without its challenges.

-

Toxicity and Off-Target Effects: While the initial concerns about boron toxicity have been largely mitigated, careful design is required to minimize off-target effects, particularly against other serine hydrolases.[5][32]

-

Pharmacokinetics and Stability: Boronic acids can be susceptible to oxidative deboronation, which can lead to metabolic instability.[29] Prodrug strategies and the incorporation of the boron atom into more stable ring systems, like in vaborbactam and crisaborole, are effective approaches to address this issue.[32][33]

-

Rational Design and Computational Modeling: The unique bonding properties of boron present challenges for standard computational drug design tools.[34] Further development of computational methods that can accurately model the interactions of boron is needed to accelerate the discovery of new boronic acid-based therapeutics.

The future of boronic acid drug discovery lies in leveraging the growing understanding of their chemistry and biology to design next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The exploration of novel targets and the application of innovative synthetic methodologies will undoubtedly continue to expand the therapeutic landscape for this remarkable class of compounds.

References

- Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications. (n.d.). National Institutes of Health.

- VABOMERE (meropenem and vaborbactam) How It Works. (n.d.). Vabomere.

- Bortezomib. (n.d.). Wikipedia.

- What is the mechanism of Bortezomib? (2024, July 17). Patsnap Synapse.

- Bortezomib: Understanding the Mechanism of Action. (2011). Molecular Cancer Therapeutics.

- Crisaborole. (n.d.). DermNet.

- Clinical Trials Using Ixazomib Citrate. (n.d.). National Cancer Institute.

- Bortezomib. (n.d.). StatPearls - NCBI Bookshelf.

- Crisaborole. (n.d.). Wikipedia.

- Tsivkovski, R., & Lomovskaya, O. (2020). Biochemical Activity of Vaborbactam. Antimicrobial Agents and Chemotherapy, 64(2), e01935-19.

- Design, Synthesis and Biological Evaluation of Novel Non-Peptide Boronic Acid Derivatives as Proteasome Inhibitors. (n.d.). PubMed.

- FDA approves Eucrisa for atopic dermatitis in infants. (2020, March 25). Healio.

- Pfizer Receives FDA Approval for EUCRISA™ (crisaborole), a Novel Non-Steroidal Topical Ointment for Mild to Moderate Atopic Dermatitis (Eczema). (2016, December 14). Pfizer.

- FDA Approves Crisaborole Ointment for Eczema. (2016, December 15). Pharmacy Times.

- Structural Basis and Binding Kinetics of Vaborbactam in Class A β-Lactamase Inhibition. (2020). Antimicrobial Agents and Chemotherapy.

- Vaborbactam. (n.d.). Wikipedia.

- Pharmacology of Vaborbactam (Vabomere) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, April 13). YouTube.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). MDPI.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). ResearchGate.

- Recent Advances in the Synthesis of Borinic Acid Derivatives. (n.d.). MDPI.

- Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. (n.d.). PMC.

- A Study of Ixazomib (NINLARO®) in Combination With Lenalidomide and Dexamethasone (IRD) for the Treatment of Participants With Multiple Myeloma (MM). (n.d.). ClinicalTrials.gov.

- Inhibition of HIV-1 Protease by a Boronic Acid with High Oxidative Stability. (2023). ACS Publications.

- Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum. (n.d.). PMC.

- Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (2017, April 21). Drug Discovery and Development.

- Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. (n.d.). PMC.

- Randomized phase 2 trial of ixazomib and dexamethasone in relapsed multiple myeloma not refractory to bortezomib. (n.d.). PMC.

- A Phase 3 Study Comparing Oral Ixazomib Plus Lenalidomide and Dexamethasone Versus Placebo Plus Lenalidomide and Dexamethasone in Adult Participants With Relapsed and/or Refractory Multiple Myeloma. (n.d.). ClinicalTrials.gov.

- Suzuki reaction. (n.d.). Wikipedia.

- Ixazomib: Overview, Mechanism of Action & Clinical Trials. (n.d.). Takeda Oncology.

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). MDPI.

- Recent developments in the medicinal chemistry of single boron atom-containing compounds. (n.d.). PMC.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PMC.

- Boron chemicals in diagnosis and therapeutics. (n.d.). PMC.

- Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. (2014). Current Medicinal Chemistry, 21(28), 3271-3280.

- Peptide–Boronic Acid Inhibitors of Flaviviral Proteases: Medicinal Chemistry and Structural Biology. (n.d.). ACS Publications.

- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.

- Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal.

- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (n.d.). MDPI.

- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.

- What are the current challenges with the application of boron clusters to drug design? (2020, December 28). Taylor & Francis Online.

- The Importance of Boronic Acid Derivatives in Pharmaceutical Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Design and discovery of boronic acid drugs. (2025, August 6). ResearchGate.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). Semantic Scholar.

- Challenges and Opportunities for the Application of Boron Clusters in Drug Design. (2016, September 8). PubMed.

- Challenges and Opportunities for the Application of Boron Clusters in Drug Design. (n.d.). ACS Publications.

- Challenges and Opportunities for the Application of Boron Clusters in Drug Design. (n.d.). Europe PMC.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Vaborbactam - Wikipedia [en.wikipedia.org]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. Yoneda Labs [yonedalabs.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Miyaura Borylation Reaction [organic-chemistry.org]

- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 12. Bortezomib - Wikipedia [en.wikipedia.org]

- 13. What is the mechanism of Bortezomib? [synapse.patsnap.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Bortezomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biochemical Activity of Vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]

- 18. VABOMERE (meropenem and vaborbactam) Ç How It Works [vabomere.com]

- 19. dermnetnz.org [dermnetnz.org]

- 20. Crisaborole - Wikipedia [en.wikipedia.org]

- 21. FDA approves Eucrisa for atopic dermatitis in infants [healio.com]

- 22. Pfizer Receives FDA Approval for EUCRISA™ (crisaborole), a Novel Non-Steroidal Topical Ointment for Mild to Moderate Atopic Dermatitis (Eczema) | Pfizer [pfizer.com]

- 23. pharmacytimes.com [pharmacytimes.com]

- 24. Randomized phase 2 trial of ixazomib and dexamethasone in relapsed multiple myeloma not refractory to bortezomib - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ClinicalTrials.gov [clinicaltrials.gov]

- 26. Ixazomib: Overview, Mechanism of Action & Clinical Trials | Takeda Oncology [oncologymedinfo.com]

- 27. Facebook [cancer.gov]

- 28. ClinicalTrials.gov [clinicaltrials.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 31. pubs.acs.org [pubs.acs.org]

- 32. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 34. tandfonline.com [tandfonline.com]

The Ascendancy of Trifluoromethyl-Substituted Phenylboranes: A Technical Guide for Researchers and Drug Development Professionals

Foreword: The Trifluoromethyl Group's Transformative Influence in Modern Chemistry

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Among the various fluorinated motifs, the trifluoromethyl (CF₃) group holds a preeminent position due to its profound impact on a molecule's physicochemical and biological properties. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can dramatically enhance a drug candidate's efficacy and pharmacokinetic profile or tune the electronic properties of advanced materials. When this powerful functional group is appended to the versatile phenylborane scaffold, a class of reagents and building blocks with exceptional utility emerges. This technical guide provides an in-depth exploration of trifluoromethyl-substituted phenylboranes, from their synthesis and fundamental properties to their burgeoning applications in catalysis, drug discovery, and materials science.

I. The Synthetic Toolkit: Accessing Trifluoromethyl-Substituted Phenylboranes

The synthesis of trifluoromethyl-substituted phenylboranes can be broadly categorized into two main approaches: the introduction of a boron moiety onto a pre-functionalized trifluoromethyl-substituted aromatic ring, or the trifluoromethylation of a phenylboronic acid derivative. The choice of method is often dictated by the availability of starting materials and the desired substitution pattern.

A. Borylation of Trifluoromethyl-Substituted Aryl Halides and Organometallics

A common and versatile route involves the reaction of a trifluoromethyl-substituted aryl halide (typically a bromide or iodide) with an organometallic reagent, followed by quenching with a boron electrophile. The lithiation route is a well-established method for the synthesis of various trifluoromethyl-substituted triarylboranes.[1]

Experimental Protocol: Synthesis of Tris[3,5-bis(trifluoromethyl)phenyl]borane (BArF₁₈)

This protocol is adapted from established literature procedures for the synthesis of polyfluorinated triarylboranes.

-

Grignard Reagent Formation: To a solution of 1-bromo-3,5-bis(trifluoromethyl)benzene in anhydrous tetrahydrofuran (THF) at -20 °C, a solution of isopropylmagnesium chloride in THF is added dropwise. The reaction mixture is allowed to warm to 0 °C over 1 hour to ensure the formation of the Grignard reagent, (3,5-bis(trifluoromethyl)phenyl)magnesium bromide.[2]

-

Borylation: The freshly prepared Grignard reagent is then added to a solution of sodium tetrafluoroborate (NaBF₄) in THF at 0 °C. The reaction is stirred at room temperature for 48 hours.[2]

-

Work-up and Purification: The reaction is quenched by pouring it into an aqueous solution of sodium carbonate and sodium bicarbonate. The product is extracted with diethyl ether, and the combined organic layers are washed with brine and dried over anhydrous sodium sulfate. After removal of the solvent under reduced pressure, the crude product is purified by washing with cold dichloromethane to afford pure tris[3,5-bis(trifluoromethyl)phenyl]borane as a white solid.[2]

Logical Workflow for the Synthesis of Tris[3,5-bis(trifluoromethyl)phenyl]borane

Caption: A streamlined workflow for the synthesis of the powerful Lewis acid, BArF₁₈.

B. Direct Trifluoromethylation of Phenylboronic Acids

Recent advancements have enabled the direct trifluoromethylation of arylboronic acids. A notable method utilizes a fluoroform-derived copper(I) trifluoromethyl (CuCF₃) reagent. This approach is advantageous due to the low cost of fluoroform and the mild reaction conditions.

Experimental Protocol: Copper-Mediated Trifluoromethylation of an Arylboronic Acid

This protocol is based on the work of Grushin and colleagues.[3]

-

Reaction Setup: In a reaction vessel open to the air, the desired arylboronic acid and the fluoroform-derived CuCF₃ reagent are combined in a suitable solvent such as N,N-dimethylformamide (DMF).[3]

-

Reaction Execution: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[3]

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with a suitable organic solvent and washed with water to remove inorganic byproducts. The organic layer is dried, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to yield the corresponding trifluoromethylated arene.[3]

II. Physicochemical and Structural Properties

The introduction of trifluoromethyl groups onto the phenylborane scaffold imparts distinct electronic and structural characteristics.

A. Electronic Properties and Lewis Acidity

The strongly electron-withdrawing nature of the CF₃ group significantly increases the Lewis acidity of the boron center. This effect is particularly pronounced in poly-substituted derivatives. For instance, tris[3,5-bis(trifluoromethyl)phenyl]borane (BArF₁₈) is a more powerful Lewis acid than the widely used tris(pentafluorophenyl)borane (B(C₆F₅)₃).[4] This enhanced Lewis acidity is a key factor in the catalytic activity of these compounds.

The acidity of trifluoromethyl-substituted phenylboronic acids is also influenced by the position of the CF₃ group. Generally, meta and para substitution leads to an increase in acidity compared to phenylboronic acid, while ortho substitution can decrease acidity due to steric hindrance.[1]

B. Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of trifluoromethyl-substituted phenylboranes.

-

¹H and ¹³C NMR: The chemical shifts of the aromatic protons and carbons are influenced by the electron-withdrawing CF₃ groups.

-

¹⁹F NMR: The ¹⁹F NMR spectrum provides a direct probe of the trifluoromethyl groups, with chemical shifts typically observed in the range of -60 to -65 ppm.[2] Due to the quadrupolar nature of the boron nucleus, B-F coupling is not always observed.[5]

-

¹¹B NMR: The ¹¹B NMR chemical shift provides information about the coordination environment of the boron atom. For three-coordinate boranes, the signals are typically broad, while four-coordinate borates exhibit sharper signals at higher field.[2][6]

| Compound | ¹¹B NMR (ppm) | ¹⁹F NMR (ppm) | Solvent | Reference |

| (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid | Not Reported | Not Reported | Not Reported | [7] |

| Sodium tetrakis[(3,5-trifluoromethyl)phenyl]borate | -7.18 | -62.46 | acetone-d₆ | [2] |

| Difluoro(phenyl)borane pyridine adduct | 6.24 (br t) | -154.6 (br s) | pyridine | [8] |

C. Structural Analysis

Single-crystal X-ray diffraction studies have provided valuable insights into the solid-state structures of trifluoromethyl-substituted phenylboronic acids. These compounds often form hydrogen-bonded dimers with a syn-anti conformation. The trifluoromethyl group typically does not participate in hydrogen bonding with the boronic acid moiety.[1] In the case of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid, the crystal structure was determined and found to be consistent with density functional theory (DFT) calculations.[7]

III. Applications in Catalysis

The enhanced Lewis acidity of trifluoromethyl-substituted phenylboranes makes them highly effective catalysts for a variety of organic transformations.

A. Hydroboration Reactions

Tris[3,5-bis(trifluoromethyl)phenyl]borane (BArF₁₈) has emerged as a superior catalyst for the hydroboration of alkenes and imines with pinacolborane (HBPin) compared to B(C₆F₅)₃.[4] The reaction proceeds via the formation of electron-deficient hydroboranes, which are the active catalytic species.[9]

Catalytic Cycle of BArF₁₈-Catalyzed Hydroboration

Caption: The catalytic cycle for the hydroboration of alkenes mediated by BArF₁₈.

B. Amidation Reactions

Arylboronic acids bearing electron-withdrawing groups, such as [3,5-bis(trifluoromethyl)phenyl]boronic acid, are highly efficient catalysts for the direct amidation of carboxylic acids and amines. The strong Lewis acidity of the boronic acid facilitates the formation of a monoacyloxyboronic acid intermediate, which is the rate-determining step. This intermediate then readily reacts with the amine to form the amide product.[10]

IV. Applications in Drug Discovery

The incorporation of the trifluoromethylphenyl moiety into drug candidates is a well-established strategy to enhance their pharmacological properties.[7] The trifluoromethyl group can improve metabolic stability, increase lipophilicity for better membrane permeability, and enhance binding affinity to biological targets.

Trifluoromethyl-substituted phenylboronic acids and their derivatives have shown promise as antimicrobial agents. For example, [2-formyl-4-(trifluoromethyl)phenyl]boronic acid and its derivatives exhibit reasonable antimicrobial activity.[1] Additionally, (trifluoromethoxy)phenylboronic acids have been investigated for their antibacterial potency.[11]

V. Applications in Materials Science

The unique electronic properties of trifluoromethyl-substituted phenylboranes make them attractive components for advanced materials.

A. Organic Light-Emitting Diodes (OLEDs)

Triarylboranes are electron-deficient molecules and can function as strong electron acceptors in conjugated organic materials. This property, combined with their remarkable solid-state fluorescence, makes them suitable for use as emitters and electron transporters in OLEDs.[12] The introduction of trifluoromethylphenyl terminal groups has been shown to enable narrowband green emission in high-performance OLEDs.[13]

B. Anion Sensing

The Lewis acidic boron center in triarylboranes can interact with anions, leading to changes in their photophysical properties. This phenomenon has been exploited in the development of colorimetric and fluorescent chemosensors, particularly for the detection of fluoride ions.

VI. Conclusion and Future Outlook

Trifluoromethyl-substituted phenylboranes represent a class of compounds with a rich and expanding chemistry. Their facile synthesis, tunable electronic properties, and high Lewis acidity have established them as powerful tools in catalysis. Furthermore, their unique characteristics are being increasingly harnessed in the fields of drug discovery and materials science. Future research in this area is expected to focus on the development of novel synthetic methodologies, the design of more efficient and selective catalysts, and the exploration of new applications in areas such as bioimaging and advanced electronic materials. The continued investigation of these fascinating molecules will undoubtedly lead to further innovations and advancements across the chemical sciences.

VII. References

-

Structures and properties of trifluoromethylphenylboronic acids. (n.d.). Request PDF. Retrieved from [Link]

-

Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. (2023). Taylor & Francis Online. Retrieved from [Link]

-

SYNTHESIS OF (TRIFLUOROMETHYLDIAZIRINYL)PHENYL- BORONIC ACID DERIVATIVES FOR PHOTOAFFINITY LABELING. (n.d.). HETEROCYCLES. Retrieved from [Link]

-

Fluorophenyl and Trifluoromethylphenyl Terminal Groups: Enabling BT.2020‐Targeted Narrowband Green Emission in High‐Performance OLEDs. (n.d.). Request PDF. Retrieved from [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021). Molecules. Retrieved from [Link]

-

Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. (2023). Taylor & Francis Online. Retrieved from [Link]

-

Tris(pentafluorophenyl)borane and Beyond: Modern Advances in Borylation Chemistry. (2017). Inorganic chemistry. Retrieved from [Link]

-

(3,4,5-trifluorophenyl)boronic acid. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Tris(pentafluorophenyl)borane: leveraging historical and emerging work to identify alternatives for organic electronic applications. (2025). New Journal of Chemistry. Retrieved from [Link]

-

Tris(3,5-bis(trifluoromethyl)phenyl)borane. (n.d.). PubChem. Retrieved from [Link]

-

Divergent, Stereospecific Mono- and Difluoromethylation of Boronic Esters. (n.d.). SciSpace. Retrieved from [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (n.d.). ResearchGate. Retrieved from [Link]

-

1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. (2007). Magnetic Resonance in Chemistry. Retrieved from [Link]

-

Trifluoromethyl substitution enhances photoinduced activity against breast cancer cells but reduces ligand exchange in Ru(ii) complex. (2021). Chemical Science. Retrieved from [Link]

-

Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. (n.d.). Sciforum. Retrieved from [Link]

-

Tris(pentafluorophenyl)borane and Beyond: Modern Advances in Borylation Chemistry. (2016). SciSpace. Retrieved from [Link]

-

Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017). AZoM. Retrieved from [Link]

-

(PDF) Triarylborane-Based Materials for OLED Applications. (2017). ResearchGate. Retrieved from [Link]

-

Tris(pentafluorophenyl)borane: leveraging historical and emerging work to identify alternatives for organic electronic applications. (2025). New Journal of Chemistry. Retrieved from [Link]

-

(PDF) Synthesis, Photophysical and Anion Sensing Properties of Triarylborane-Substituted Cross-Conjugated and Conjugated Thienothiophenes. (n.d.). ResearchGate. Retrieved from [Link]

-

Boron Isotope Effects in Fluorine NMR Spectra. (2017). University of Ottawa. Retrieved from [Link]

-

Sodium Tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF24): Safe Preparation, Standardized Purification, and Analysis of Hydration. (2006). Organometallics. Retrieved from [Link]

-

Applications of Triarylborane Materials in Cell Imaging and Sensing of Bio-relevant Molecules such as DNA, RNA, and Proteins. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of ketones and mono-fluoro ketones via boron enolates formed by substitution of esters with benzylboronic esters. (2025). RSC Publishing. Retrieved from [Link]

-

A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. (2022). ChemRxiv. Retrieved from [Link]

-

Why we are unable to see B-F splittings in 11B or 19F NMR? (2023). ResearchGate. Retrieved from [Link]

-

Tris(pentafluorophenyl)borane and Beyond: Modern Advances in Borylation Chemistry. (2017). American Chemical Society. Retrieved from [Link]

-

Tris(pentafluorophenyl)borane and Beyond: Modern Advances in Borylation Chemistry. (2017). SciSpace. Retrieved from [Link]

-

Tris(pentafluorophenyl)borane: leveraging historical and emerging work to identify alternatives for organic electronic applications. (2025). New Journal of Chemistry. Retrieved from [Link]

-

Tris(pentafluorophenyl)borane: leveraging historical and emerging work to identify alternatives for organic electronic applications. (2025). New Journal of Chemistry. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sodium Tetrakis[(3,5-trifluoromethyl)phenyl]borate (NaBArF24): Safe Preparation, Standardized Purification, and Analysis of Hydration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. scispace.com [scispace.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Reactivity and Structural Properties of Trifluoromethylphosphoranides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Spectroscopic Analysis of Bis(3-fluoro-2-(trifluoromethyl)phenyl)(hydroxy)borane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Foreword

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Among the diverse classes of molecules explored for therapeutic potential, organoboron compounds, particularly borinic acid derivatives, have garnered significant interest due to their unique chemical properties and biological activities. This guide focuses on the spectroscopic characterization of a specific diarylborinic acid, Bis(3-fluoro-2-(trifluoromethyl)phenyl)(hydroxy)borane, a molecule of interest for its potential applications in medicinal chemistry and organic synthesis.

This document provides a comprehensive overview of the expected spectroscopic data (NMR, IR, MS) for this compound. While a direct experimental acquisition of the complete spectral dataset for this compound is not publicly available within the scope of our current resources, this guide leverages established principles of spectroscopic interpretation and data from closely related analogues to provide a robust predictive analysis. This approach is designed to equip researchers with the foundational knowledge to identify, characterize, and utilize this compound in their work.

Introduction to this compound

This compound belongs to the diarylborinic acid family. Its structure, featuring two sterically hindered and electron-deficient aromatic rings attached to a boron atom, suggests a high degree of Lewis acidity and potential for unique intermolecular interactions. The presence of both fluorine and trifluoromethyl substituents dramatically influences the electronic environment of the phenyl rings and, consequently, the spectroscopic signatures of the molecule. Accurate spectroscopic characterization is paramount for confirming its identity, assessing its purity, and understanding its reactivity.

Molecular Structure:

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocols

While specific data is unavailable, the following are generalized protocols for the acquisition of the spectroscopic data discussed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30). A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. A dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency is required.

-

¹¹B NMR Acquisition: Acquire a proton-decoupled ¹¹B spectrum. A broadband probe tuned to the ¹¹B frequency is necessary. Due to the quadrupolar nature of boron, a wider spectral width may be required.

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F and ¹¹B).

IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and identify the major absorption bands.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., ESI or EI).

-

Data Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and major fragment ions.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By understanding these expected spectral features, researchers can more effectively confirm the synthesis of this target molecule, assess its purity, and proceed with confidence in its application for further research and development in the fields of medicinal chemistry and materials science. The provided protocols offer a standardized approach for obtaining high-quality spectroscopic data for this and related organoboron compounds. Further empirical studies are encouraged to validate and expand upon the predictive data presented herein.

References

Due to the lack of publicly available experimental data for the specific title compound, this section provides general references to spectroscopic techniques and the chemistry of organoboron compounds.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

theoretical studies and computational modeling of borane compounds

An In-depth Technical Guide to the Theoretical and Computational Modeling of Borane Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: Decoding the Enigma of Boron Chemistry

Boron, the fifth element, stands apart in the periodic table. Its electron-deficient nature—possessing three valence electrons but often forming structures that imply more bonding partners—gives rise to a unique and complex world of chemical bonding, fundamentally different from that of its neighbor, carbon.[1][2][3] Boranes, compounds of boron and hydrogen, and their derivatives are characterized by three-center, two-electron (3c-2e) bonds, forming polyhedral cage-like structures that challenge classical bonding theories.[3][4]

The experimental study of these often reactive and intricate structures can be challenging. Consequently, theoretical studies and computational modeling have become indispensable tools, not merely for corroborating experimental findings but for predicting new structures, elucidating reaction mechanisms, and rationally designing novel borane-based molecules for applications ranging from materials science to medicine.[5][6][7] This guide provides a comprehensive overview of the core theoretical principles and computational methodologies employed in the study of borane compounds, with a special focus on their application in drug discovery and development.

Part 1: The Theoretical Bedrock of Borane Structures

A deep understanding of borane chemistry begins with its unique electronic structure. Unlike carbon, which readily forms stable, localized two-center, two-electron (2c-2e) bonds, boron's electron deficiency is the driving force behind its formation of multicenter bonds.[8][9]

Electron Deficiency and Multicenter Bonding

The simplest borane, BH₃, is a potent Lewis acid that dimerizes to form diborane (B₂H₆). In diborane, there are only 12 valence electrons, insufficient to form the seven bonds (four terminal B-H, two bridging B-H, and one B-B) required by a classical Lewis structure. The solution lies in the formation of two 3c-2e B-H-B "banana" bonds, where a single pair of electrons holds three atoms together.[4] In larger borane clusters, 3c-2e B-B-B bonds also occur, leading to the formation of stable deltahedra—polyhedra constructed entirely of triangular faces.[3]

Predicting Polyhedral Architectures: Wade's Rules

The diverse and often complex structures of polyhedral boranes can be predicted with remarkable accuracy using Polyhedral Skeletal Electron Pair Theory (PSEPT), commonly known as Wade's Rules.[3][4] These rules relate the structure of a borane cluster to the number of skeletal electron pairs (SEPs) available for bonding within the polyhedral framework.

Methodology for Applying Wade's Rules:

-

Determine Total Valence Electrons: Sum the valence electrons from all atoms in the cluster (3 for each B, 1 for each H, and add/subtract for ionic charge).

-

Subtract Electrons for Terminal B-H Bonds: Assume each boron atom uses two electrons to form a standard 2c-2e bond with one terminal hydrogen atom. Subtract two electrons for each B-H unit.

-

Calculate Skeletal Electron Pairs (SEPs): The remaining electrons are the skeletal electrons. Divide this number by two to get the number of SEPs.

-

Relate SEPs to Structure: A cluster with n boron atoms (vertices) will adopt a specific structure based on its SEP count:

-

Closo- (closed cage): SEP = n + 1

-

Nido- (nest-like): SEP = n + 2 (derived from a closo- structure with one vertex removed)

-

Arachno- (web-like): SEP = n + 3 (derived from a closo- structure with two vertices removed)

-

Hypho- (net-like): SEP = n + 4 (derived from a closo- structure with three vertices removed)

-

Example Calculation for Pentaborane(9), B₅H₉:

-

Total Valence Electrons: (5 × 3) + (9 × 1) = 24

-

Electrons in B-H Units: Each of the 5 boron atoms is treated as a B-H unit, accounting for 5 x 2 = 10 electrons.

-

Skeletal Electrons: 24 - 10 = 14

-

Skeletal Electron Pairs (SEPs): 14 / 2 = 7

-

Structure Determination: We have n=5 vertices (boron atoms) and n+2 = 7 SEPs. This corresponds to a nido- structure, which is an octahedron with one vertex missing.[4]

Caption: Relationship between borane cluster types as predicted by Wade's Rules.

Part 2: A Scientist's Toolkit: Core Computational Methodologies

Choosing the right computational method is a critical decision dictated by the balance between desired accuracy and available computational resources. The primary goal is to solve the Schrödinger equation for the borane system, yielding its energy and wavefunction, from which all other properties can be derived.

High-Accuracy Ab Initio Methods

Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation with minimal reliance on experimental data. For boranes, they are the gold standard for calculating properties where high accuracy is paramount.

-

Møller-Plesset Perturbation Theory (MP2): This is often the first step beyond the basic Hartree-Fock approximation, as it incorporates electron correlation—the way electrons avoid each other. MP2 calculations have been successfully used to determine the heats of formation and average bond energies for small boranes.[10]

-

Coupled Cluster (CCSD(T)): Regarded as the "gold standard" in quantum chemistry for single-reference systems, CCSD(T) provides highly accurate energies. It is frequently used to benchmark other, less computationally expensive methods.[11] For instance, the CCSD(T)/complete basis set (CBS) approach has been used to calculate the interaction energy of borane complexes with aromatic systems, providing benchmark data that more efficient methods like DFT can be compared against.[12][13]

-

Composite Methods (e.g., G-2, CBS-4): These are multi-step protocols that combine calculations at different levels of theory and with various basis sets to approximate the results of a very high-level calculation at a reduced cost. G-2 theory, for example, can reproduce atomization energies to within 1 kcal/mol for small molecules and has been used to determine reliable sequential bond dissociation energies (BDEs) for boranes, which are crucial for understanding their reactivity.[10]

Causality: The choice to use these computationally intensive methods is driven by the need for benchmark-quality data. Understanding the precise strength of a B-H or B-C bond, for example, is fundamental to predicting reaction thermodynamics, and only high-level ab initio methods can provide this with sufficient confidence.[10]

The Workhorse: Density Functional Theory (DFT)

Density Functional Theory (DFT) has revolutionized computational chemistry by offering a pragmatic compromise between accuracy and computational cost. Instead of calculating the complex many-electron wavefunction, DFT calculates the electron density, from which the energy is derived. This makes it suitable for studying the large borane systems often relevant in drug design and materials science.[14][15]

-

Functional Selection: The accuracy of a DFT calculation is critically dependent on the choice of the exchange-correlation functional. For borane systems, hybrid functionals like B3LYP have been shown to provide a good balance of accuracy and efficiency for geometry optimizations and reaction mechanism studies.[5][15] More modern functionals may offer improved performance for specific properties.

-

Applications: DFT is widely used to:

-

Optimize the geometries of large borane and carborane clusters.[15]

-

Investigate reaction mechanisms, such as the addition of borohydride to decaborane or the Diels-Alder reaction of borabenzene.[5][16]

-

Analyze noncovalent interactions, for example, using Symmetry-Adapted Perturbation Theory (SAPT) combined with DFT (DFT-SAPT) to dissect the forces (electrostatics, dispersion, etc.) stabilizing borane complexes.[12][13]

-

Self-Validation: The trustworthiness of DFT results is often established by benchmarking against experimental data or higher-level ab initio calculations on smaller, model systems. For example, DFT-SAPT calculations have been shown to reliably reproduce CCSD(T)/CBS benchmark data for borane-aromatic interactions.[12][13]

The New Frontier: Machine Learning (ML)

Machine learning is emerging as a powerful tool to accelerate the discovery and design of new molecules.[17][18] Instead of solving quantum mechanical equations, ML models are trained on existing data (either experimental or from high-throughput computations) to predict molecular properties.

-

Predicting Lewis Acidity: Explainable AI techniques have been used to create interpretable ML models that can predict the Lewis acidity of boron-based compounds with high accuracy.[17][19][20]

-

Accelerating Design: By using chemically meaningful descriptors, such as Hammett parameters, these models can identify the key structural features that control a desired property, providing chemists with actionable insights for designing new molecules with targeted reactivity.[17][18][21] This approach bridges the gap between complex computational models and a chemist's intuition.[17][20]

| Method | Typical Application | Relative Cost | Key Consideration |

| CCSD(T) | Benchmark energy calculations, small molecules (<20 atoms) | Very High | Gold standard for accuracy |

| MP2 | Geometries and energies for small to medium systems | High | Good inclusion of electron correlation |

| G-2 / CBS-4 | Accurate thermochemistry (e.g., BDEs) | High | Multi-step, protocol-based |

| DFT (B3LYP) | Geometries, reaction paths, large systems | Low / Medium | Choice of functional is critical |

| Machine Learning | Property prediction, high-throughput screening | Very Low (for prediction) | Requires a large, high-quality training dataset |

Part 3: A Practical Guide: Workflow for Computational Analysis

Executing a computational study on a borane compound follows a systematic, self-validating protocol. This ensures that the results are reproducible, physically meaningful, and directly address the scientific question at hand.

Step-by-Step Experimental Protocol

-

Define the Scientific Question: Clearly state the objective. Are you determining a molecular structure, calculating a reaction barrier, or predicting a spectroscopic property?

-

Construct the Initial Molecular Structure: Build a 3D model of the borane molecule using molecular modeling software (e.g., Avogadro, GaussView). For unknown structures, chemical intuition or preliminary, low-level calculations can guide the initial guess.

-

Select the Level of Theory and Basis Set:

-

Causality: For an initial geometry optimization of a medium-to-large system, DFT with a hybrid functional like B3LYP and a Pople-style basis set (e.g., 6-31G(d)) is a cost-effective starting point.[5] For high-accuracy single-point energy calculations on the optimized geometry, a more robust method like MP2 or CCSD(T) with a larger correlation-consistent basis set (e.g., aug-cc-pVTZ) should be used.[22]

-

-

Perform Geometry Optimization: Run the calculation to find the lowest energy structure (a minimum on the potential energy surface). This is the most stable arrangement of the atoms.

-

Verify the Nature of the Stationary Point (Frequency Calculation):

-

Trustworthiness: A true energy minimum will have all real (positive) vibrational frequencies. A transition state, which represents an energy maximum along a reaction coordinate, will have exactly one imaginary frequency. This step is crucial for validating that the optimized structure is what you think it is. Vibrational frequencies can also be compared with experimental IR or Raman spectra.[11]

-

-